molecular formula C15H13N5OS B2483197 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415551-84-5

5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2483197
CAS RN: 2415551-84-5
M. Wt: 311.36
InChI Key: QZUNZLXTNKSZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, also known as DPTC, is a chemical compound that belongs to the class of pyrimidine-based inhibitors. It has been studied for its potential applications in the field of medicinal chemistry due to its ability to inhibit certain enzymes and proteins.

Scientific Research Applications

5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit certain enzymes and proteins that are involved in various diseases such as cancer, inflammation, and neurological disorders. For example, 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is involved in the pathogenesis of Alzheimer's disease. 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has also been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its ability to bind to the active site of the target enzyme or protein and inhibit its activity. 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a type of ATP-competitive inhibitor, which means that it competes with ATP for binding to the active site of the enzyme or protein. This results in the inhibition of the enzymatic activity or signaling pathway, which can lead to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide depend on the target enzyme or protein that it inhibits. For example, inhibition of CDK5 by 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can lead to the prevention of tau hyperphosphorylation and neurodegeneration in Alzheimer's disease. Inhibition of CK2 by 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can lead to the inhibition of cell growth and proliferation in cancer cells. However, the effects of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide on other enzymes and proteins are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to selectively target the desired pathway or signaling cascade. However, one of the limitations of using 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is its potential off-target effects, which can lead to unintended consequences. Therefore, careful optimization of the experimental conditions and control experiments are necessary to ensure the specificity and reproducibility of the results.

Future Directions

There are several future directions for research on 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide. One direction is to investigate its potential applications in other diseases such as inflammation and cardiovascular diseases. Another direction is to optimize the synthesis method of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide to improve its yield and purity. Additionally, the development of more potent and selective inhibitors based on the structure of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is also an area of interest for future research.
Conclusion
In conclusion, 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a pyrimidine-based inhibitor that has potential applications in the field of medicinal chemistry. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for the development of new therapeutics. The synthesis method of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper.

Synthesis Methods

The synthesis method of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3-bromo-4-pyridinylthiazol-2-amine in the presence of a suitable base and solvent. The reaction yields 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide as a yellow solid with a melting point of 255-257°C. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

5,6-dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-9-10(2)17-8-18-13(9)14(21)20-15-19-12(7-22-15)11-4-3-5-16-6-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUNZLXTNKSZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.